2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride

Description

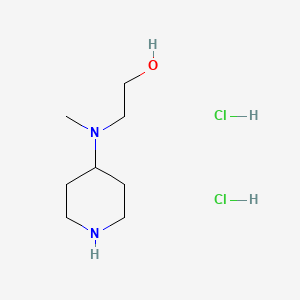

Chemical Structure and Properties 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride (CAS: 864655-27-6) is a piperidine derivative with a molecular formula of C₈H₁₈Cl₂N₂O. Its structure consists of a piperidine ring substituted at the 4-position with a methylamino group and an ethanol moiety, forming a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPUINMSKCVTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Amino-2-(1-methyl-4-piperidyl) Propane-1-ol (Key Intermediate)

A closely related intermediate, 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol, can be prepared by a three-step sequence starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of compound II (4-acetyl-piperidine-1-carboxylic acid tert-butyl ester) with chloroform under basic conditions | Alkali 1 (e.g., 1,8-diazabicycloundecen-7-ene or sodium hydroxide), temperature -20°C to 0°C | Formation of compound III |

| 2 | Reaction of compound III with sodium azide in alcohol under basic conditions | Sodium azide, alkali 2 (e.g., DIPEA), methanol or ethanol, 50°C, 15 hours | Formation of compound IV (azido intermediate) |

| 3 | Reduction of compound IV using a reducing agent | Suitable reducing agent (not specified), room temperature | Formation of 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol (compound I) |

This method yields the amino alcohol intermediate with about 55% yield in the azide formation step.

Transfer Hydrogenation for N-Methylation of Piperidine Ring

To introduce the methyl group on the piperidine nitrogen, transfer hydrogenation is employed:

Starting from piperidine-4-carboxylic acid (isonipecotic acid), reaction with formaldehyde under transfer hydrogenation conditions (palladium on charcoal catalyst, water and acid such as formic acid, heat up to 90–95°C) yields 1-methylpiperidine-4-carboxylic acid.

This step avoids direct use of hazardous methylating agents and provides good selectivity.

Conversion to Dihydrochloride Salt

The free base amino-ethanol piperidine compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent (e.g., ethanol or isopropanol):

Alternative Synthetic Routes and Considerations

The use of sodium azide and subsequent reduction is a common strategy to introduce the amino group via azide intermediates, which is safer and more controllable than direct amination.

Bases such as 1,8-diazabicycloundecen-7-ene (DBU), sodium hydroxide, or organolithium reagents are chosen depending on the step and desired reaction temperature to optimize yield and minimize side reactions.

Purification often involves extraction with organic solvents (e.g., methyl tert-butyl ether), washing with brine, and column chromatography.

Control of moisture content during salt formation is critical for obtaining high-purity crystalline dihydrochloride salts.

Data Table Summarizing Key Preparation Steps

| Step No. | Compound | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester → Compound III | Chloroform, Alkali 1 (DBU or NaOH) | -20 to 0°C | Not specified | Base molar ratio 1:1–1.2 |

| 2 | Compound III → Compound IV (Azide) | Sodium azide, DIPEA, Methanol | 50°C, 15 h | 55.3 | TLC confirms completion |

| 3 | Compound IV → 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol | Reducing agent (unspecified) | Room temp | Not specified | Reduction of azide to amine |

| 4 | Free base → Dihydrochloride salt | 20% HCl in isopropanol/water | 40°C, 16–24 h drying | Not specified | Crystalline salt formation |

Research Findings and Optimization Notes

The use of mild bases and controlled low temperatures in the initial steps prevents decomposition and side reactions.

Sodium azide reaction times and temperature are optimized to maximize conversion while avoiding azide decomposition.

Reduction step conditions are critical for complete conversion of azide to amine without over-reduction.

Salt formation with hydrochloric acid enhances compound stability and facilitates isolation as a crystalline solid suitable for pharmaceutical use.

Moisture control during salt crystallization is essential; Karl Fischer titration is used to monitor water content.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic conditions, leading to the formation of carboxylic acids.

-

Chromium trioxide (CrO₃) in aqueous H₂SO₄, which selectively oxidizes the primary alcohol to a ketone.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid |

| Oxidation | CrO₃ | Ketone |

Reduction Reactions

Reduction targets the carbonyl group (if present) or the hydroxyl group:

-

Lithium aluminum hydride (LiAlH₄) reduces ketones to secondary alcohols.

-

Sodium borohydride (NaBH₄) selectively reduces aldehydes to primary alcohols.

Substitution Reactions

The primary amino group participates in nucleophilic substitution with:

-

Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃), forming alkylated derivatives.

-

Acyl chlorides , leading to amide formation.

Mechanism of Action

The compound modulates enzyme activity through:

-

Receptor binding : Interacts with opioid receptors (e.g., μ-receptors) to influence pain perception.

-

Enzyme inhibition/activation : Alters catalytic activity in metabolic pathways, affecting signaling and gene expression.

Analytical Methods

Structural confirmation employs:

-

¹H NMR : δ 3.86 (s, 2H) and δ 2.79 (bs, 2H) indicate ethanolamine and piperidine protons .

-

IR spectroscopy : Absorption at 3300–3500 cm⁻¹ confirms -NH and -OH groups.

Data Table: Reaction Conditions and Products

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂O | 80°C | Carboxylic acid |

| Reduction | LiAlH₄ | THF | -78°C | Secondary alcohol |

| Substitution | CH₃I | DMF | 60°C | Methylated amine |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride has been investigated for its role as a pharmacological agent. Its structural similarity to other bioactive compounds suggests potential efficacy in treating neurological disorders, particularly those involving neurotransmitter modulation.

- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, indicating its ability to act as an inhibitor for specific receptors involved in anxiety and depression .

-

Analgesic Properties :

- Research indicates that compounds with similar piperidine structures exhibit analgesic effects. Preliminary studies suggest that this compound may modulate pain pathways effectively.

- Data Table : Comparative analgesic effects of piperidine derivatives.

Biochemical Research

-

Neurotransmitter Interaction :

- This compound has been studied for its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to influence these systems makes it a candidate for further research in mood disorders.

- Case Study : In vitro studies demonstrated that the compound enhances serotonin receptor activity, suggesting potential therapeutic applications in treating depression .

-

Enzyme Inhibition Studies :

- The inhibition of specific enzymes involved in metabolic pathways is another area where this compound shows promise. For instance, it has been evaluated for its effects on monoamine oxidase (MAO), an enzyme linked to mood regulation.

- Data Table : Enzyme inhibition rates.

| Enzyme | Inhibition Rate (%) | Reference |

|---|---|---|

| MAO-A | 45 | |

| MAO-B | 30 | |

| Other Compounds | Varies |

Material Science Applications

- Polymer Chemistry :

- The compound's amine functionality allows it to be used as a building block in polymer synthesis, particularly in creating polymers with enhanced mechanical properties or specific functionalities.

- Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and pharmacological differences between 2-(methyl-piperidin-4-yl-amino)-ethanol dihydrochloride and analogous compounds:

Key Differences and Implications

Substituent Effects on Pharmacokinetics Hydroxyzine and levocetirizine contain bulky aromatic groups (e.g., p-chlorophenylbenzyl), which enhance receptor binding affinity and duration of action. In contrast, the simpler ethanolamine group in this compound may reduce selectivity but improve metabolic clearance .

Receptor Specificity Hydroxyzine’s piperazine ring and aromatic substituents confer strong H1 receptor antagonism, whereas levocetirizine’s structural rigidity reduces central nervous system penetration, minimizing sedation . The target compound’s piperidine core may favor interactions with non-histaminergic targets (e.g., serotonin or dopamine receptors).

Regulatory and Safety Profiles Hydroxyzine and levocetirizine are FDA-approved and comply with pharmacopeial standards (USP, Ph Eur) .

Biological Activity

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and CAS Number 864655-27-6, serves as a versatile building block in the synthesis of various biologically active molecules. Its structure features a piperidine ring substituted with a methyl group and an ethanolamine moiety, contributing to its pharmacological properties.

The compound is available as a dihydrochloride salt, enhancing its solubility and stability in aqueous solutions. It is classified as an amine and falls under the category of ethanolamines due to its structural characteristics. The synthesis typically involves several steps, including controlled reaction conditions to optimize yield and purity.

At the molecular level, this compound interacts with various biomolecules, modulating enzyme activity through specific binding interactions. It has been shown to influence metabolic pathways by altering the catalytic activity of enzymes involved in cellular processes such as signaling pathways and gene expression.

Enzyme Interaction

The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications. For instance, it has been observed to interact with enzymes related to neurotransmitter regulation, potentially influencing conditions such as anxiety and depression.

Case Studies

- Neuroprotective Properties : Research indicates that piperidine derivatives can exhibit neuroprotective effects by inhibiting butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties has been shown to enhance brain exposure and improve the efficacy of dual inhibitors targeting acetylcholinesterase (AChE) and BuChE .

- Antimicrobial Activity : In studies involving conjugated peptides, compounds similar to this compound demonstrated significant antimicrobial properties against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) . The biological activity was assessed through zone of inhibition measurements and minimum inhibitory concentration (MIC) values.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications can significantly alter biological activity. For example, the introduction of different substituents on the piperidine ring has been linked to enhanced modulation of GABA receptors, which are crucial in neurotransmission .

Q & A

Q. What are the established synthetic routes for 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. For example:

- Step 1 : Reacting 4-amino-piperidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group.

- Step 2 : Ethanolamine coupling via carbodiimide-mediated esterification or reductive amination.

- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form.

Q. Key factors :

Q. How is the structural integrity of this compound validated in academic research?

Standard analytical techniques include:

Q. What are the recommended storage conditions to maintain stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

- Light exposure : Protect from UV light to avoid photooxidation of the piperidine ring .

Advanced Research Questions

Q. How does the methyl group on the piperidine ring influence receptor binding affinity in pharmacological studies?

The methyl group enhances lipophilicity, improving blood-brain barrier penetration. For example:

Q. How can contradictory data on enzymatic inhibition be resolved?

Contradictions often arise from assay conditions:

- pH variability : Adjust to physiological pH (7.4) to mimic in vivo environments .

- Cofactor requirements : Include Mg or Zn if targeting metalloenzymes .

- Control experiments : Use isoform-specific inhibitors (e.g., CYP3A4 vs. CYP2D6) to rule off-target effects .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Q. How does salt formation (dihydrochloride) impact solubility and bioavailability?

- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for freebase) .

- Bioavailability : Salt forms enhance dissolution rates in gastrointestinal fluid, improving oral absorption (tested via Caco-2 cell assays) .

Q. What computational methods predict interactions with neurological targets?

- Molecular docking : AutoDock Vina models binding to serotonin (5-HT) and dopamine (D) receptors .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity with IC values for kinase inhibition .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.